molecular formula C8H5NO2S B1196029 4-Isothiocyanatobenzoic acid CAS No. 2131-62-6

4-Isothiocyanatobenzoic acid

Cat. No.: B1196029
CAS No.: 2131-62-6
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
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Description

4-Isothiocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the para position of a benzoic acid molecule. This compound is known for its reactivity and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a sulfurizing agent to convert the amine group into an isothiocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more sustainable reagents. For example, the reaction of 4-aminobenzoic acid with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has been optimized for higher yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: DBU, triethylamine.

    Solvents: Dichloromethane, acetonitrile.

Major Products:

Mechanism of Action

The mechanism of action of 4-isothiocyanatobenzoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of target biomolecules, leading to various biological effects .

Molecular Targets and Pathways:

Properties

IUPAC Name

4-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFRYQKJYMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175579
Record name 4-Isothiocyanatobenzoic acid
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-62-6
Record name 4-Isothiocyanatobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-62-6
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Record name 4-Isothiocyanatobenzoic acid
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Record name 2131-62-6
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Record name 4-Isothiocyanatobenzoic acid
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Record name 4-Carboxyphenyl isothiocyanate
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Record name 4-ISOTHIOCYANATOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture comprising 4-aminobenzoic acid (0.20 g, 1.5 mmol), dioxane (5 mL), a saturated sodium hydrogencarbonate aqueous solution (5 mL) and carbon disulfide (0.37 mL, 6.1 mmol) was stirred in a nitrogen atmosphere at room temperature for 19 hours and then concentrated under reduced pressure to dryness. The obtained residue was dissolved in water (8.0 mL), and 1M sodium hydroxide aqueous solution (1.5 mL) was added. With stirring at room temperature, an ethanol (8.0 mL) solution of iodine (0.38 g, 1.5 mmol) was dropwise added thereto over a period of 8 minutes, followed by stirring at room temperature for further 12 minutes. Then, the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to remove ethanol and dioxane as far as possible. Then, 1M hydrochloric acid (4.5 mL) was added, and the precipitated solid was collected by filtration to obtain 4-isothiocyanatobenzoic acid as a ocher solid (0.20 g, yield: 78%). The HPLC purity was 62%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carbon disulfide (0.67 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), N,N-dimethylformamide (6.3 mL) and triethylamine (1.3 mL, 9.3 mmol), followed by stirring at room temperature for 4 hours. To the obtained reaction mixture, bromine (0.20 mL, 3.8 mmol) was dropwise added over a period of 20 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL), sodium sulfite (0.092 g, 0.72 mmol) and water (5.0 mL) were added and mixed. Then, ethyl acetate (15 mL) was added, and the solid was collected by filtration and washed with ethyl acetate (1.0 mL). Obtained crystals were dried under reduced pressure at 50° C. to obtain 4-isothiocyanatobenzoic acid as a slightly yellow solid (0.16 g, yield: 25%, HPLC purity: 94%, HPLC retention time: 3.7 min).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0.092 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Carbon disulfide (0.66 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), tetrahydrofuran (2.5 mL), water (2.5 mL) and triethylamine (1.3 mL, 9.1 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (2.5 mL) solution of iodine (1.0 g, 4.0 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL) and sodium sulfite (91 mg, 0.72 mmol) were added and stirred. Then, ethyl acetate (15 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (5 mL) and hexane (5 mL) were added and thoroughly mixed, and then, the insoluble matter was collected by filtration to obtain 4-isothiocyanatobenzoic acid as a colorless solid (0.65 g, yield: 100%, HPLC purity: 92%, HPLC retention time: 3.7 min). LC-MS ES-178 (retention time: 4.0 min, condition 1).
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Aminobenzoic acid (5.00 g, 36.5 mmol) was added to a methylene chloride solution (51 mL) of thiocarbonyldiimidazole (8.45 g, 47.4 mmol) and triethylamine (5.6 mL, 40.2 mmol) at an internal temperature of at most 5° C., followed by stirring under cooling with ice for one hour. The mixture was dropped to a separately prepared mixed solution of concentrated hydrochloric acid (12.2 mL, 140.5 mmol) and n-heptane (51 mL) so that the internal temperature became from 25° C. to 30° C., whereupon a pale yellow suspension was obtained. This was stirred under cooling with ice for 3 hours, and the solid was collected by filtration and washed with water (50 mL) to obtain a pale yellow crude product. The obtained crude product was subjected to an operation of washing with water (50 mL) with stirring and collection by filtration twice, followed by drying under reduced pressure to obtain 4-isothiocyanatobenzoic acid as a pale yellow solid (6.23 g, yield: 95%, HPLC purity: 100.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A sample of p-aminobenzoic acid is dissolved in 3N HCl (20% by weight). To this is added about one equivalent of thiophosgene in a single portion. The reaction mixture is stirred until a white precipitate appears, the crude product is filtered, washed with water, and crystallized from acetone-water to give crude p-isothiocyanatobenzoic acid.
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-carboxyphenyl isothiocyanate interact with biological systems to exert its effects?

A1: 4-carboxyphenyl isothiocyanate acts as a hydrogen sulfide (H2S) donor. [] H2S is a gasotransmitter, meaning it acts as a signaling molecule in various physiological processes. While the exact mechanisms of action are still under investigation, research suggests that 4-carboxyphenyl isothiocyanate releases H2S in the presence of biological thiols, such as L-cysteine. [] This released H2S then interacts with various targets, including ion channels like KATP channels in smooth muscle cells, leading to vasorelaxation. []

Q2: What is the structural characterization of 4-carboxyphenyl isothiocyanate?

A2: While the provided abstracts don't include specific spectroscopic data, we can derive the structural information:

    Q3: What are the potential therapeutic applications of 4-carboxyphenyl isothiocyanate based on its pharmacological profile?

    A4: 4-carboxyphenyl isothiocyanate demonstrates promising cardiovascular effects. [] Its ability to release H2S, a known vasodilator, leads to relaxation of blood vessels, including aorta and coronary arteries. [] Additionally, 4-carboxyphenyl isothiocyanate exhibits protective effects against ischemia/reperfusion injury, a condition where blood supply returns to tissue after a period of shortage. [] These findings suggest its potential therapeutic use in conditions like hypertension and other cardiovascular diseases.

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